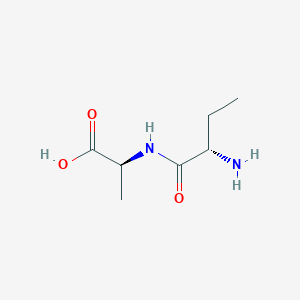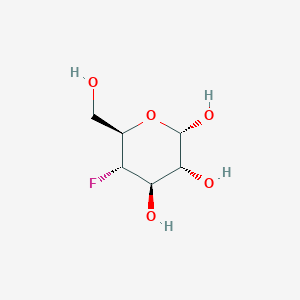
H-2-ABU-ALA-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-2-ABU-ALA-OH is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-2-ABU-ALA-OH can be achieved through several methods. One common approach involves the use of l-threonine as a starting material. The process includes the following steps :
Threonine Deamination: Threonine is deaminated using threonine deaminase from Bacillus subtilis or Solanum lycopersicum, resulting in the formation of 2-aminobutyric acid.
Reductive Amination: The 2-aminobutyric acid is then subjected to reductive amination using glutamate dehydrogenase from Escherichia coli, yielding (2S)-2-aminobutanoyl.
Coupling Reaction: The (2S)-2-aminobutanoyl is coupled with propanoic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up using microbial fermentation techniques. Engineered strains of Saccharomyces cerevisiae can be employed to produce (2S)-2-aminobutyric acid, which can then be converted to the desired compound through chemical or enzymatic methods .
化学反应分析
Types of Reactions
H-2-ABU-ALA-OH undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the amino acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
科学研究应用
H-2-ABU-ALA-OH has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Potential precursor for pharmaceuticals such as anti-tuberculosis and anti-epilepsy drugs.
Industry: Utilized in the production of enantiomerically pure compounds for various industrial applications.
作用机制
The mechanism of action of H-2-ABU-ALA-OH involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The molecular targets and pathways include:
Enzyme Inhibition: Inhibits enzymes such as amino acid oxidases.
Receptor Binding: Binds to specific receptors, modulating their activity.
相似化合物的比较
Similar Compounds
(S)-2-aminobutyric acid: A precursor in the synthesis of H-2-ABU-ALA-OH.
(S)-2-aminopropanoic acid: Another non-proteinogenic amino acid with similar properties.
Uniqueness
Its ability to act as a chiral building block and its role in enzyme interactions distinguish it from other similar compounds .
属性
分子式 |
C7H14N2O3 |
|---|---|
分子量 |
174.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-aminobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChI 键 |
CXIYNQMIFYYQJC-WHFBIAKZSA-N |
SMILES |
CCC(C(=O)NC(C)C(=O)O)N |
手性 SMILES |
CC[C@@H](C(=O)N[C@@H](C)C(=O)O)N |
规范 SMILES |
CCC(C(=O)NC(C)C(=O)O)N |
序列 |
XA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639336.png)

![{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1639343.png)


![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1639353.png)


![4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B1639372.png)
